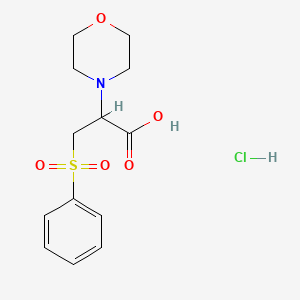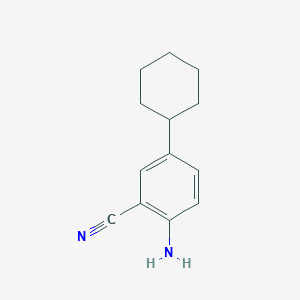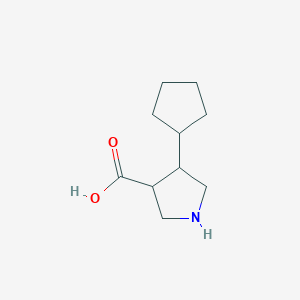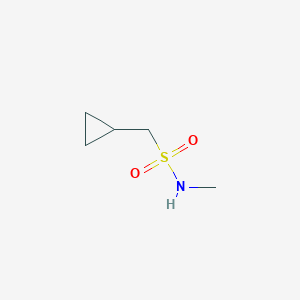
1-cyclopropyl-N-methyl-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-N-methyl-methanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is notable for its unique structure, which includes a cyclopropyl group attached to the nitrogen atom of the sulfonamide. The molecular formula of this compound is C5H11NO2S, and it has a molecular weight of 149.21 g/mol .
Preparation Methods
1-Cyclopropyl-N-methyl-methanesulfonamide can be synthesized through various methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of methanesulfonyl chloride with N-methylcyclopropylamine in the presence of a base such as pyridine can yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-N-methyl-methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-N-methyl-methanesulfonamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-methyl-methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzymes and modulation of receptor activity .
Comparison with Similar Compounds
1-Cyclopropyl-N-methyl-methanesulfonamide can be compared with other sulfonamide compounds such as methanesulfonamide and benzenesulfonamide. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:
- Methanesulfonamide (CH3SO2NH2)
- Benzenesulfonamide (C6H5SO2NH2)
- N-methylmethanesulfonamide (CH3SO2NHCH3) .
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-6-9(7,8)4-5-2-3-5/h5-6H,2-4H2,1H3 |
InChI Key |
ZMJKILZGIVJQCG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13215437.png)
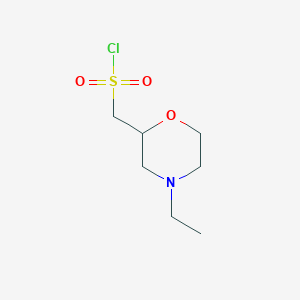
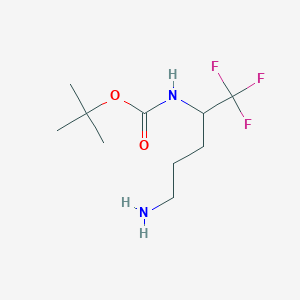
![3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13215465.png)
![2-[(4-Ethylcyclohexyl)amino]butan-1-ol](/img/structure/B13215468.png)
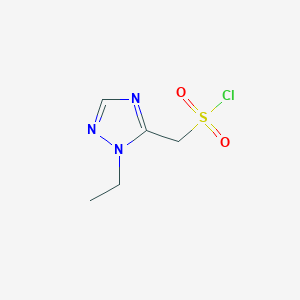
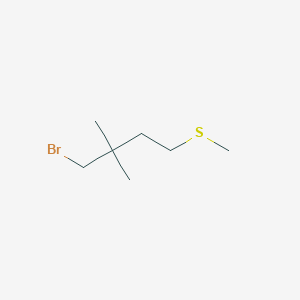
![3-[3-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13215489.png)

![2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13215501.png)
